4-iodo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
This sulfonamide derivative features a 1,3-thiazole core substituted with a 4-methyl group and a 4-methoxyphenyl ring at positions 4 and 2, respectively. The sulfonamide group is attached via an ethyl linker to the thiazole’s 5-position, while the benzene ring of the sulfonamide bears an iodine substituent.
Properties
IUPAC Name |
4-iodo-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O3S2/c1-13-18(26-19(22-13)14-3-7-16(25-2)8-4-14)11-12-21-27(23,24)17-9-5-15(20)6-10-17/h3-10,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDIOUMIAFHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxyphenyl Group: This step can be carried out via a Friedel-Crafts acylation reaction, followed by reduction and methylation.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding amine with sulfonyl chloride under basic conditions.
Iodination: The final step involves the iodination of the aromatic ring, which can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiazole and methoxyphenyl groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with bases such as potassium carbonate in organic solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl or styrene derivatives.
Scientific Research Applications
4-iodo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: It can be incorporated into polymers or used to modify surfaces, enhancing properties such as conductivity, stability, or biocompatibility.
Mechanism of Action
The mechanism of action of 4-iodo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and thiazole rings can participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Feasibility : Analogous compounds () are synthesized via cyclization and sulfonylation, suggesting the target compound can be produced in high yields with optimized iodination steps .
- Bioactivity Trends : Sulfonamides with electron-withdrawing groups (e.g., Cl, F) in show enhanced enzyme inhibition compared to methoxy derivatives, but the iodo group’s unique steric profile may offer selectivity in unexplored targets .
- Crystallographic Insights : The planar sulfonamide geometry in N-(4-Methoxyphenyl)benzenesulfonamide () supports hydrogen bonding with biological targets, a feature likely conserved in the target compound .
Biological Activity
4-iodo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 442.6 g/mol. The presence of the thiazole ring and sulfonamide group contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various cellular pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways essential for cell survival.
- Receptor Modulation : By binding to receptors, it can alter signaling pathways that control cell proliferation and apoptosis.
Antimicrobial Activity
Sulfonamides have historically been used as antibiotics. Research indicates that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. The thiazole moiety in this compound may enhance its interaction with bacterial enzymes, making it effective against resistant strains.
Anticancer Properties
Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects in various cancer cell lines, including breast and lung cancer cells.
Case Studies
- Antitumor Activity : A study evaluated the effects of a related thiazole-containing sulfonamide on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value in the micromolar range, suggesting potential as a therapeutic agent in oncology .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 4-iodo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide?
Methodology:
- Step 1: Begin with the synthesis of the thiazole core via Hantzsch thiazole synthesis, using 4-methoxyphenyl-substituted precursors and thiourea derivatives under reflux conditions in ethanol .
- Step 2: Introduce the ethyl linker via nucleophilic substitution, employing a base (e.g., K₂CO₃) to deprotonate the thiazole NH group and facilitate alkylation .
- Step 3: Sulfonamide formation: React the intermediate with 4-iodobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
- Key Considerations: Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yields typically range from 60–75% depending on stepwise optimization .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodology:
- Analytical Techniques:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate to assess purity (>95%) .
- NMR: Confirm structure via ¹H NMR (DMSO-d₆, 400 MHz): Key signals include the sulfonamide NH (~δ 10.2 ppm), thiazole protons (δ 7.3–7.6 ppm), and methoxy group (δ 3.8 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 543.2 (calculated for C₁₉H₁₈IN₃O₃S₂) .
Q. What common chemical reactions involve this sulfonamide-thiazole hybrid?
Methodology:
- Sulfonamide Reactivity: Participate in nucleophilic substitutions (e.g., iodination at the benzene ring) or act as a hydrogen-bond donor in coordination chemistry .
- Thiazole Modifications: Oxidize the thiazole sulfur to sulfoxides/sulfones using mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C .
- Side Reactions: Avoid harsh acidic conditions to prevent sulfonamide hydrolysis. Use mild bases (e.g., NaHCO₃) during workup .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when scaling up production?
Methodology:
-
Reaction Conditions:
Parameter Optimal Range Evidence Source Temperature 60–70°C (thiazole step) pH Control 8–9 (alkylation step) Solvent Anhydrous DMF or THF -
Catalyst Screening: Test Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-iodine introduction) .
-
Contradiction Resolution: Lower yields at scale often result from inadequate mixing. Use high-shear mixers or flow chemistry setups to improve mass transfer .
Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?
Methodology:
- Data Validation:
- Replicate assays in triplicate using independent compound batches.
- Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
- Potential Causes:
- Impurity Interference: Trace solvents (e.g., DMSO) may inhibit enzymes. Lyophilize the compound before assays .
- pH Sensitivity: Adjust buffer systems (e.g., Tris-HCl vs. phosphate) to match physiological conditions .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
Methodology:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on the sulfonamide moiety’s role in binding .
- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors. Validate against experimental IC₅₀ data from analogous sulfonamides .
- Contradictory Findings: If predicted activity mismatches experimental results, re-evaluate protonation states or solvation effects in simulations .
Q. How can researchers design derivatives to improve metabolic stability?
Methodology:
- Structural Modifications:
- In Vitro Testing: Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS metabolite profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
